Cas no 313399-04-1 (4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide)

4-(6-Chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide is a specialized quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring a chloro-substituted quinazoline core and a substituted benzamide moiety, suggests utility as a scaffold for kinase inhibition or targeted therapeutic agents. The compound's distinct aromatic and amide functionalities may contribute to enhanced binding affinity and selectivity in biological systems. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship (SAR) studies. The presence of chloro and methyl groups may also influence solubility and metabolic stability, offering advantages in drug discovery pipelines. This compound is primarily of interest to researchers investigating small-molecule modulators of protein-protein interactions or enzymatic activity.
4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide structure
313399-04-1 structure
Product name:4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide
CAS No:313399-04-1
MF:C28H21ClN4O
MW:464.945544958115
CID:6284202
PubChem ID:1914619

4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide
    • 313399-04-1
    • 4-((6-chloro-4-phenylquinazolin-2-yl)amino)-N-(p-tolyl)benzamide
    • F0411-0002
    • AKOS005624458
    • 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
    • SR-01000427196-1
    • SR-01000427196
    • Oprea1_808702
    • Inchi: 1S/C28H21ClN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33)
    • InChI Key: NVKNUDUKPYKQSH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(=N2)NC1C=CC(C(NC2C=CC(C)=CC=2)=O)=CC=1

Computed Properties

  • Exact Mass: 464.1403890g/mol
  • Monoisotopic Mass: 464.1403890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.9Ų
  • XLogP3: 6.9

4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0411-0002-20μmol
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0411-0002-2mg
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0411-0002-4mg
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0411-0002-20mg
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0411-0002-40mg
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0411-0002-10mg
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0411-0002-3mg
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0411-0002-5mg
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0411-0002-25mg
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0411-0002-5μmol
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
313399-04-1 90%+
5μl
$63.0 2023-05-17

Additional information on 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide

Recent Advances in the Study of 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide (CAS: 313399-04-1)

The compound 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide (CAS: 313399-04-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This quinazoline derivative has shown promising potential as a therapeutic agent, particularly in the context of kinase inhibition and cancer treatment. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in various disease models.

One of the key findings from recent research is the compound's ability to selectively inhibit specific tyrosine kinases, which are often overexpressed in cancer cells. In vitro studies have demonstrated its potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), both of which are critical targets in oncology. The compound's unique structural features, including the chloro-phenyl and methylphenyl substituents, contribute to its high binding affinity and selectivity.

Further investigations have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Advanced computational modeling and in vivo studies have revealed that 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Additionally, its low toxicity profile in preclinical models underscores its potential as a safe and effective therapeutic agent.

Recent efforts have also been directed toward synthesizing analogs of this compound to enhance its therapeutic efficacy and reduce potential side effects. Structure-activity relationship (SAR) studies have identified key modifications that can improve its kinase inhibitory activity and solubility. These findings are paving the way for the development of next-generation quinazoline-based therapeutics with improved clinical outcomes.

In conclusion, the ongoing research on 4-(6-chloro-4-phenylquinazolin-2-yl)amino-N-(4-methylphenyl)benzamide (CAS: 313399-04-1) highlights its significant potential in the treatment of kinase-driven diseases, particularly cancer. The compound's selective kinase inhibition, favorable pharmacokinetic properties, and low toxicity profile make it a promising candidate for further preclinical and clinical evaluation. Future studies will likely focus on optimizing its formulation and exploring its efficacy in combination therapies.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.